molecular formula C15H12N2O3S B2809498 N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 865181-13-1

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B2809498
CAS No.: 865181-13-1
M. Wt: 300.33
InChI Key: WNKCKHZGDXBRDU-NXVVXOECSA-N
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Description

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Aminocarbonylation-Cyclization Synthesis : A study detailed the synthesis of 2,3-dihydrobenzo[1,4]dioxine and benzoxazine derivatives, including a similar structural focus, via palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and anilines. This method emphasizes the strategic formation of complex molecules with potential for diverse applications (Gabriele et al., 2006).

Biological Activity Exploration

  • Antimicrobial Agents : Compounds with benzothiazole cores, such as N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides, have been synthesized and tested for antimicrobial activity. This illustrates the potential of benzothiazole derivatives in addressing microbial resistance (Incerti et al., 2017).
  • Antipsychotic Agents : Heterocyclic carboxamides, closely related to the target compound structure, have been evaluated as potential antipsychotic agents, further underscoring the benzothiazole's relevance in neuropsychiatric disorder treatments (Norman et al., 1996).

Miscellaneous Applications

  • Chemosensors for Cyanide Anions : Coumarin benzothiazole derivatives have been synthesized and studied for their application as chemosensors, particularly for detecting cyanide anions. This application showcases the versatility of benzothiazole derivatives in chemical sensing and environmental monitoring (Wang et al., 2015).

Properties

IUPAC Name

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-2-7-17-11-5-3-4-6-13(11)21-15(17)16-14(18)12-10-19-8-9-20-12/h1,3-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKCKHZGDXBRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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